
4-(Pent-1-en-1-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pent-1-en-1-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a pent-1-en-1-yl group. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond in both the cyclohexene ring and the pentenyl side chain gives this compound unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-1-en-1-yl)cyclohex-1-ene can be achieved through various methods. One common approach involves the allylic alkenylation of cyclohexene derivatives using alkenylzirconium nucleophiles. This reaction is typically catalyzed by copper complexes under mild conditions . Another method involves the pyrolysis of appropriate hexahydro-5,8-methanonaphthoquinones to yield the desired cyclohexene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pent-1-en-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and copper(II) complexes.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing double bonds.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions include cyclohexenone derivatives, saturated cyclohexane derivatives, and halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
4-(Pent-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of alkenes with biological systems.
Medicine: Research into the potential therapeutic applications of cyclohexene derivatives often involves this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(Pent-1-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.
Camphorene: Another cyclohexene derivative with multiple double bonds and alkyl substituents.
Methyl perillate: A cyclohexene derivative with a carboxylate ester group.
Uniqueness
4-(Pent-1-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. Its dual double bonds in both the cyclohexene ring and the pentenyl side chain make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
66216-97-5 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
4-pent-1-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-2-3-5-8-11-9-6-4-7-10-11/h4-6,8,11H,2-3,7,9-10H2,1H3 |
Clave InChI |
OXHHQOAAOQNWAR-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
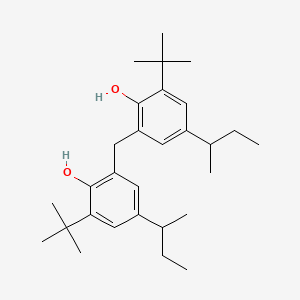
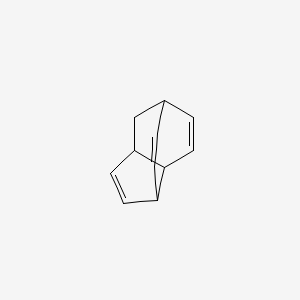
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
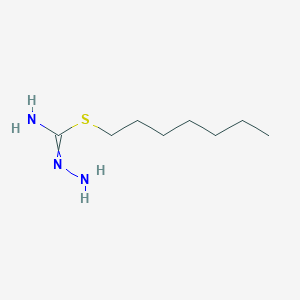
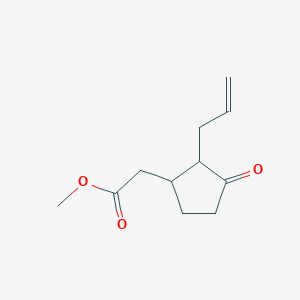
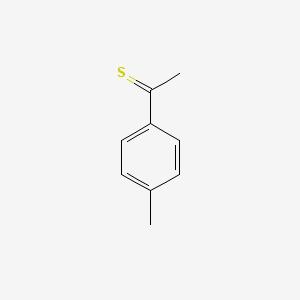
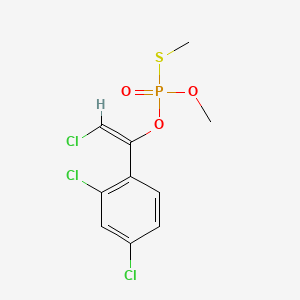
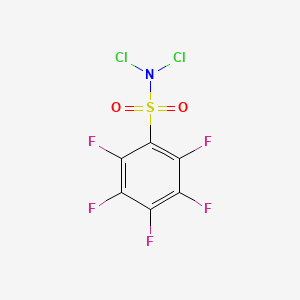

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
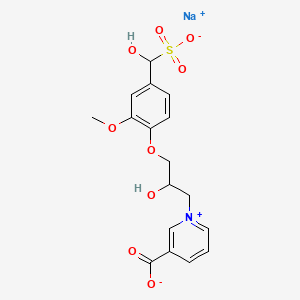
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
